Differential Mutagenic Potency of Me-IQ vs. PhIP in Ames vs. Mammalian Cell Assays
In the Ames Salmonella/microsome assay, Me-IQ exhibits extraordinary mutagenic potency, being approximately 1000-fold more active than PhIP. However, this ranking is reversed in several mammalian cell assays. For instance, PhIP was more mutagenic than Me-IQ in repair-deficient Chinese hamster ovary (CHO) cells [1]. This assay-dependent divergence underscores the importance of selecting Me-IQ over PhIP for studies where the primary endpoint is bacterial mutagenicity or where the unique mechanism of Me-IQ activation is being investigated. Furthermore, in the CELC+AL human-hamster hybrid cell assay, Me-IQ was found to be more mutagenic than PhIP, demonstrating that the choice of metabolic activation system critically determines relative potency [1].
| Evidence Dimension | Mutagenic potency (relative activity) |
|---|---|
| Target Compound Data | Reference compound (highest potency in Ames test) |
| Comparator Or Baseline | PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) |
| Quantified Difference | Me-IQ is approximately 1000-fold more potent than PhIP in the Ames test, but less mutagenic than PhIP in some mammalian cell assays (e.g., repair-deficient CHO cells). In the CELC+AL cell assay, Me-IQ was more mutagenic than PhIP. |
| Conditions | Ames S9/Salmonella assay vs. repair-deficient CHO cells vs. CELC+AL human-hamster hybrid cell co-culture assay with β-naphthoflavone-induced chick embryonic liver cultures. |
Why This Matters
Researchers must select Me-IQ specifically when a compound with high bacterial mutagenicity is required for mechanistic studies, or when investigating assay-specific differences in metabolic activation and DNA repair pathways.
- [1] Wu RW, Tucker JD, Sorensen KJ, Thompson LH, Felton JS. Mutant yields and mutational spectra of the heterocyclic amines MeIQ and PhIP at the S1 locus of human-hamster AL cells with activation by chick embryo liver (CELC) co-cultures. Mutat Res. 1999 Mar 8;425(2):185-94. View Source
